molecular formula C24H30N4O6 B8023914 2-(5-methoxy-1H-indol-1-yl)ethanamine hemioxalate

2-(5-methoxy-1H-indol-1-yl)ethanamine hemioxalate

Cat. No.: B8023914
M. Wt: 470.5 g/mol
InChI Key: QKIOYAHVSSJFOO-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)ethanamine hemioxalate typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.

    Alkylation: The 5-methoxyindole undergoes alkylation with 2-bromoethanamine to form 2-(5-methoxy-1H-indol-1-yl)ethanamine.

    Formation of Hemioxalate Salt: The final step involves the reaction of 2-(5-methoxy-1H-indol-1-yl)ethanamine with oxalic acid to form the hemioxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of 5-methoxyindole.

    Continuous Flow Alkylation: Using continuous flow reactors for the alkylation step to increase efficiency and yield.

    Purification: Industrial purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to serotonin.

    Medicine: Investigated for its potential therapeutic effects, including antidepressant and anxiolytic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)ethanamine hemioxalate involves its interaction with various molecular targets:

    Neurotransmitter Systems: It may act on serotonin receptors due to its structural similarity to serotonin, influencing mood and behavior.

    Enzyme Inhibition: It can inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxytryptamine: Another indole derivative with similar structural features but different pharmacological properties.

    Serotonin: A naturally occurring neurotransmitter with a similar indole structure.

    Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.

Uniqueness

2-(5-Methoxy-1H-indol-1-yl)ethanamine hemioxalate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hemioxalate form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H14N2O.C2H2O4/c2*1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12;3-1(4)2(5)6/h2*2-4,6,8H,5,7,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIOYAHVSSJFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCN.COC1=CC2=C(C=C1)N(C=C2)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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